N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide is 365.14878949 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has delved into the synthesis and characterization of compounds with structural similarities, focusing on their potential applications in materials science and chemistry. For instance, the study of chloroacetamide derivatives for controlling annual grasses and broad-leaved weeds highlights the chemical versatility and utility of compounds within this class in agricultural applications (H. Weisshaar & P. Böger, 1989). Additionally, novel coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their hydrogen bonding in the self-assembly process and antioxidant activities, indicating the potential for such structures in developing new materials and therapeutic agents (K. Chkirate et al., 2019).
Pharmaceutical and Biological Applications
The synthesis and evaluation of compounds bearing pyrazole and acetamide groups have been extensively studied for their pharmaceutical properties. Research into alkanamide derivatives with 5-membered heterocyclic rings, such as pyrazole, demonstrates the pursuit of novel anticonvulsant activities, suggesting the therapeutic potential of these compounds (Ayse H. Tarikogullari et al., 2010). Furthermore, investigations into the antimicrobial activities of new heterocycles incorporating antipyrine moiety reflect the ongoing effort to discover new drugs with effective antimicrobial properties (S. Bondock et al., 2008).
Material Science and Coordination Chemistry
The development of metal complexes and coordination chemistry, featuring acetamide and related structures, underlines the compound's role in creating new materials with potential applications in catalysis, molecular recognition, and as ligands in coordination complexes (B. Sarhan et al., 2017). This research domain showcases the interdisciplinary nature of chemical science, bridging the gap between organic synthesis and materials engineering.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-9-13(2)24(21-12)17-7-8-19(27)23(22-17)11-18(26)20-16-6-4-5-15(10-16)14(3)25/h4-10H,11H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUABCOJAOAORP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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